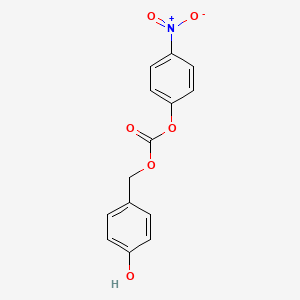
(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C14H11NO6 It is a derivative of phenol and nitrophenol, characterized by the presence of both hydroxy and nitro functional groups on a carbonate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate typically involves the reaction of 4-hydroxybenzyl alcohol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve scalability. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carbonate group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonate group under mild conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Carbamates and esters
Wissenschaftliche Forschungsanwendungen
(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of (4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as esterases and proteases that catalyze the hydrolysis of the carbonate group.
Pathways Involved: The hydrolysis of the carbonate group releases active compounds that can interact with cellular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in the synthesis of various chemicals.
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile compound in synthetic chemistry and biochemical applications .
Eigenschaften
CAS-Nummer |
285120-07-2 |
|---|---|
Molekularformel |
C14H11NO6 |
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
(4-hydroxyphenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H11NO6/c16-12-5-1-10(2-6-12)9-20-14(17)21-13-7-3-11(4-8-13)15(18)19/h1-8,16H,9H2 |
InChI-Schlüssel |
ZRTHTTUSXWJFOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
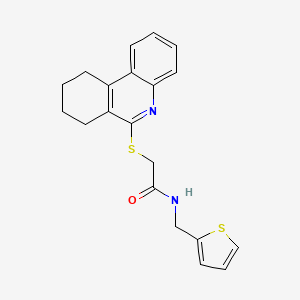
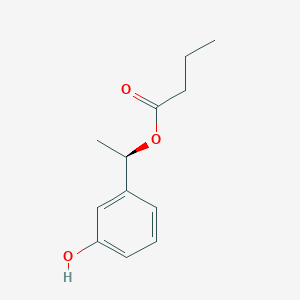
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
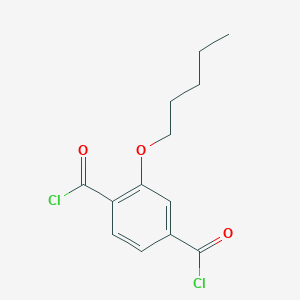
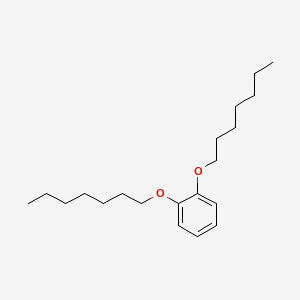


![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)
![8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline](/img/structure/B12577204.png)
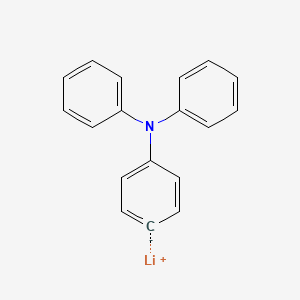
![(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B12577219.png)
![1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride](/img/structure/B12577233.png)

